molecular formula C18H13N3O2S B4625548 3-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

3-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No. B4625548
M. Wt: 335.4 g/mol
InChI Key: CRQQFEBHOSZVTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to our compound of interest involves multiple steps, starting from basic precursors like 2-amino benzothiazole, which undergo reactions with various reagents in the presence of solvents like dimethyl formamide and anhydrous potassium carbonate. These processes yield heterocyclic compounds with significant biological activities, highlighting the versatility and reactivity of the pyrimido[2,1-b][1,3]benzothiazole core structure. For example, Baheti et al. (2002) explored the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one through condensation reactions, showcasing the compound's synthetic accessibility (Baheti, Kapratwar, & Kuberkar, 2002).

Molecular Structure Analysis

The molecular structure of pyrimido[2,1-b][1,3]benzothiazole derivatives is characterized by the integration of benzothiazole and pyrimidine rings. Spectral studies, including NMR and mass spectrometry, play a crucial role in elucidating the structure of these compounds, confirming the formation of the desired heterocyclic frameworks. This structural arrangement is crucial for the compound's biological activities and its interactions at the molecular level.

Chemical Reactions and Properties

Pyrimido[2,1-b][1,3]benzothiazole derivatives exhibit a broad range of chemical reactivities, including condensation with arylamines, heteryl amines, and compounds containing active methylene groups. These reactions extend the utility of the core structure to generate a wide variety of derivatives, each possessing unique chemical properties and potential biological activities. For instance, Fogla et al. (2009) demonstrated the regiospecific synthesis of N-bridged heterocycles, further highlighting the compound's versatility (Fogla, Ankodia, Sharma, & Kumar, 2009).

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Compounds related to 3-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide have been synthesized through various methods, demonstrating the chemical versatility and reactivity of this scaffold. For instance, the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one involves reactions of 2-amino benzothiazole with specific reagents, showing the compound's potential as a building block for further chemical modifications (Baheti, Kapratwar, & Kuberkar, 2002). Moreover, the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles has been reported, highlighting the compound's role in facilitating the construction of complex heterocyclic structures (Darweesh, Mekky, Salman, & Farag, 2016).

Biological Activity and Medicinal Chemistry Implications

Research into related compounds has uncovered significant biological activities, suggesting potential therapeutic applications. For example, novel derivatives have been synthesized with demonstrated anti-inflammatory and analgesic activities, indicating the scaffold's utility in drug discovery for treating pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the antimicrobial potential of novel fused imino pyrimido benzothiazole derivatives has been explored, revealing their capability to act against bacterial strains, thus offering a pathway for the development of new antibiotics (Kale & Mene, 2013).

In the realm of cancer research, compounds incorporating the 4H-pyrimido[2,1-b][1,3]benzothiazole scaffold have exhibited promising in-vitro anticancer activity. This underscores the potential of these compounds to serve as leads in the development of novel anticancer agents, further highlighting the compound's importance in medicinal chemistry (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).

properties

IUPAC Name

3-methyl-N-(4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-5-4-6-12(9-11)16(22)20-13-10-19-18-21(17(13)23)14-7-2-3-8-15(14)24-18/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQQFEBHOSZVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CN=C3N(C2=O)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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